molecular formula C20H16ClFN2O3S B2637183 3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide CAS No. 690647-74-6

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide

Cat. No.: B2637183
CAS No.: 690647-74-6
M. Wt: 418.87
InChI Key: HBEFAKCUNGTFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide is a complex organic compound characterized by its unique chemical structure, which includes chloro, fluoro, sulfonamido, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of fluorobenzene to produce 3-chloro-4-fluoronitrobenzene, followed by reduction to obtain the corresponding amine. This amine is then reacted with sulfonyl chloride to form the sulfonamide intermediate. Finally, the sulfonamide is coupled with 4-methylbenzoic acid or its derivatives under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of chloro and fluoro groups, the compound can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamido group can be involved in oxidation-reduction reactions under specific conditions.

    Coupling Reactions: The benzamide moiety allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield derivatives with different substituents on the aromatic ring, while oxidation-reduction reactions can modify the sulfonamido group.

Scientific Research Applications

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoronitrobenzene: An intermediate in the synthesis of the target compound.

    4-methylbenzoic acid: Another precursor used in the synthesis.

    Sulfonamides: A class of compounds with similar sulfonamido groups.

Uniqueness

3-(3-chloro-4-fluorobenzenesulfonamido)-N-(4-methylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O3S/c1-13-5-7-15(8-6-13)23-20(25)14-3-2-4-16(11-14)24-28(26,27)17-9-10-19(22)18(21)12-17/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFAKCUNGTFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.